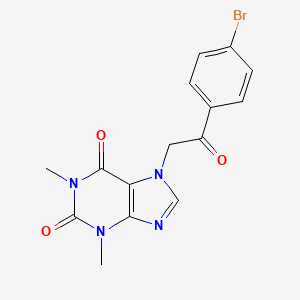
N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide is a complex organic compound with the molecular formula C12H14Cl3N3O2S and a molecular weight of 370.687 g/mol This compound is known for its unique chemical structure, which includes a trichloromethyl group, a hydroxyaniline moiety, and a carbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide typically involves multiple steps. One common method includes the reaction of 3-hydroxyaniline with a carbothioyl chloride derivative under controlled conditions to form an intermediate product. This intermediate is then reacted with 2,2,2-trichloroethylamine to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyaniline moiety can be oxidized to form quinone derivatives.
Reduction: The trichloromethyl group can be reduced to form less chlorinated derivatives.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyaniline moiety can yield quinone derivatives, while nucleophilic substitution of the trichloromethyl group can produce various substituted derivatives .
Scientific Research Applications
N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, the hydroxyaniline moiety may interact with enzymes or receptors, leading to changes in cellular processes. The trichloromethyl group may also play a role in modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trichloro-1-(((3-methoxyanilino)carbothioyl)amino)ethyl)benzamide: This compound has a similar structure but includes a methoxy group instead of a hydroxy group.
N-(2,2,2-Trichloro-1-(((2-hydroxyanilino)carbothioyl)amino)ethyl)propanamide: This compound differs by the position of the hydroxy group on the aniline ring.
Uniqueness
N-(2,2,2-Trichloro-1-(((3-hydroxyanilino)carbothioyl)amino)ethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy group at the 3-position of the aniline ring may influence its reactivity and interactions with biological targets compared to similar compounds .
Properties
Molecular Formula |
C12H14Cl3N3O2S |
|---|---|
Molecular Weight |
370.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(3-hydroxyphenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C12H14Cl3N3O2S/c1-2-9(20)17-10(12(13,14)15)18-11(21)16-7-4-3-5-8(19)6-7/h3-6,10,19H,2H2,1H3,(H,17,20)(H2,16,18,21) |
InChI Key |
LPIAISLXGLKYIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Chloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11985982.png)
![N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide](/img/structure/B11985989.png)
![Methyl 2-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B11986003.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11986009.png)
![3-cyclopropyl-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11986010.png)

![7-(4-chlorobenzyl)-8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11986029.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11986037.png)
![2-[(3-chlorophenyl)amino]-3-{(E)-[(3-chlorophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11986055.png)


